molecular formula C8H3Br2NO2 B1403322 5,6-dibroMoisoindoline-1,3-dione CAS No. 247045-28-9

5,6-dibroMoisoindoline-1,3-dione

Cat. No. B1403322
CAS RN: 247045-28-9
M. Wt: 304.92 g/mol
InChI Key: UHWYUWWFPSLKRN-UHFFFAOYSA-N
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Description

5,6-Dibromoisoindoline-1,3-dione is a chemical compound with the CAS Number: 247045-28-9 . It has a molecular weight of 304.93 .


Synthesis Analysis

The synthesis of 5,6-dibromoisoindoline-1,3-dione involves a coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chloride . The reaction was investigated using density functional theory (DFT) to explore the structural insights of the coupled product .


Molecular Structure Analysis

The molecular structure of 5,6-dibromoisoindoline-1,3-dione is represented by the InChI code: 1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) .


Chemical Reactions Analysis

The chemical reaction analysis of 5,6-dibromoisoindoline-1,3-dione involves a two-step mechanism. The energy barrier of the C–C bond formation between benzoyl cation and phthalimide is the rate-determining step of the reaction . The activation energy was found to be 53.3 kcal/mol in 1,4-dioxane .


Physical And Chemical Properties Analysis

5,6-Dibromoisoindoline-1,3-dione is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Binding Interactions with Proteins

  • Binding to Bovine Serum Albumin : A study on a related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, demonstrates its binding interaction with bovine serum albumin (BSA). This interaction, studied through spectroscopic and molecular simulation approaches, indicates that the compound can effectively bind to proteins, which is crucial for understanding its pharmacokinetics and pharmacodynamics (Alanazi et al., 2018).

Redox Mediating Properties

  • Redox Mediator in Biosensors : The redox mediating properties of 1,10-Phenanthroline-5,6-dione, closely related to 5,6-dibromoisoindoline-1,3-dione, were demonstrated in the development of impedimetric glucose biosensors. This application showcases the potential of such compounds in electrochemical sensors and biosensor technology (Ramanavičius et al., 2014).

Structural and Mechanistic Insights via Computational Approaches

  • Density Functional Theory (DFT) Studies : A theoretical investigation using DFT explored the structural insights of isoindoline-1,3-dione derivatives. This study aids in understanding the reaction mechanisms and structural features of such compounds, providing insights into their potential applications in various scientific fields (Hoque et al., 2020).

Biological and Medical Applications

  • AChE Inhibition for Alzheimer's Treatment : Isoindoline-1,3-dione derivatives, including structures similar to 5,6-dibromoisoindoline-1,3-dione, have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease. This suggests possible therapeutic applications in neurodegenerative diseases (Andrade-Jorge et al., 2018).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Studies on isoindoline-1,3-dione analogues, similar in structure to 5,6-dibromoisoindoline-1,3-dione, have demonstrated moderate antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Sankhe & Chindarkar, 2021).

DNA Binding and Anti-Cancer Effects

  • DNA Binding and Antitumor Effects : Research on Re(I) tricarbonyl complex of 1,10-phenanthroline-5,6-dione showed DNA binding properties and antitumor effects. This highlights the potential of such compounds in cancer research and therapy (Kaplanis et al., 2014).

Molecular Structure Analysis

  • Crystal Structure Analysis : The crystal structure of compounds similar to 5,6-dibromoisoindoline-1,3-dione was analyzed, providing detailed insights into their molecular configurations, which is essential for their application in material science and medicinal chemistry (Williamson & Harrison, 2007).

Safety and Hazards

The safety information for 5,6-dibromoisoindoline-1,3-dione includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5,6-dibromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWYUWWFPSLKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737895
Record name 5,6-Dibromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dibroMoisoindoline-1,3-dione

CAS RN

247045-28-9
Record name 5,6-Dibromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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